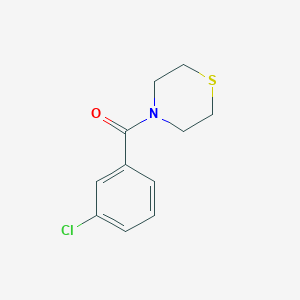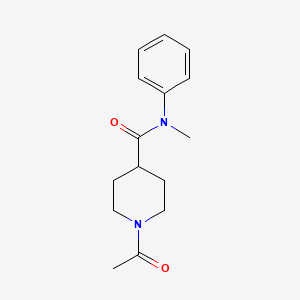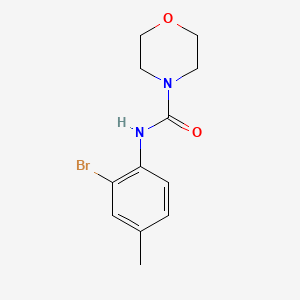
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as FM2-10, is a synthetic small molecule that has been of interest in scientific research due to its potential applications in various fields.
科学的研究の応用
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is in the development of fluorescent probes for imaging biological systems. (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. This property makes (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone a valuable tool for studying the formation and progression of these diseases.
In addition, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has also been studied for its potential use in cancer research. It has been shown to selectively bind to cancer cells and induce cell death, making it a potential candidate for targeted cancer therapies.
作用機序
The exact mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood, but it is believed to involve interactions with specific proteins and enzymes in biological systems. In the case of amyloid fibrils, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is thought to bind to the beta-sheet structure of the fibrils and induce a conformational change that leads to their destabilization and eventual degradation.
In cancer cells, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is thought to induce cell death through a process known as apoptosis. This involves the activation of specific enzymes that lead to the fragmentation of DNA and the breakdown of cellular components.
Biochemical and Physiological Effects
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a diagnostic or therapeutic agent. In addition, its fluorescent properties make it a valuable tool for studying biological systems and identifying specific targets for drug development.
実験室実験の利点と制限
One advantage of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is its high selectivity for specific targets, which allows for more precise and accurate measurements in lab experiments. However, its fluorescent properties can also lead to background noise and interference in certain assays, which must be taken into account when designing experiments.
将来の方向性
There are several potential future directions for research involving (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is in the development of more efficient and scalable synthesis methods, which would allow for larger quantities of the compound to be produced for use in various applications.
In addition, further studies are needed to fully understand the mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone and its potential applications in various fields of scientific research. This includes investigations into its use as a diagnostic or therapeutic agent for neurodegenerative diseases and cancer, as well as its potential for use in other areas such as drug discovery and materials science.
Conclusion
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is a synthetic small molecule that has shown promise in various fields of scientific research. Its high selectivity and fluorescent properties make it a valuable tool for studying biological systems and identifying specific targets for drug development. Further research is needed to fully understand its mechanism of action and potential applications, but (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has the potential to make significant contributions to the fields of neurodegenerative diseases, cancer research, and drug discovery.
合成法
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 6-methyl-2-pyridinemethanol with 7-fluoro-1,2,3,4-tetrahydroquinoline-3-carbaldehyde. The resulting intermediate is then treated with a reducing agent and acid to yield (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone. This synthesis method has been optimized to improve yield and purity of the final product.
特性
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-11-4-2-6-14(18-11)16(20)19-9-3-5-12-7-8-13(17)10-15(12)19/h2,4,6-8,10H,3,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYDNLYXBGJKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)



![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)


